Davy Reagent methyl, chemically known as 1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a specialized compound primarily utilized in organic synthesis. It is particularly effective for the dithiation of carboxylic acids, converting them into methyl dithioesters. This reagent is structurally similar to Lawesson's reagent but differs in its substituents, which enhances its solubility and reactivity in various chemical environments .
Davy Reagent methyl can be synthesized through several methods:
Davy Reagent methyl finds utility in various fields:
Interaction studies involving Davy Reagent methyl focus on its reactivity with various nucleophiles and electrophiles. The compound's interactions are characterized by:
Davy Reagent methyl shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Lawesson's Reagent | 1,3,2,4-Dithiadiphosphetane 2,4-disulfide | Contains para-methoxyphenyl groups; less soluble |
| 1,3-Dithiane | Dithiol compound | Lacks phosphorus; primarily used in thionation |
| Phosphorus Pentasulfide | Simple sulfur-phosphorus compound | Used for synthesizing various dithiophosphines |
| 1,3-Dithiadiphosphetane | Related dithiadiphosphetane | Similar backbone but different substituents |
Davy Reagent methyl stands out due to its enhanced solubility and specific reactivity patterns that make it particularly useful for organic transformations involving carboxylic acids. Its unique structure allows for diverse applications across synthetic chemistry and potential biological fields .
Davy Reagent methyl, first reported in the late 20th century, is a member of the 1,3,2,4-dithiadiphosphetane-2,4-disulfide family. Its systematic IUPAC name is 2,4-bis(methylsulfanyl)-1,3,2λ⁵,4λ⁵-dithiadiphosphetane-2,4-disulfide (CAS: 82737-61-9). The reagent derives its common name from its structural relationship to other dithiadiphosphetane disulfides, such as Lawesson’s reagent, but distinguishes itself through methylthio substituents. Early studies highlighted its utility in thionation reactions, particularly for carboxylic acids.
Davy Reagent methyl occupies a niche role in organosulfur chemistry due to its unique electronic and steric properties. As a dithiadiphosphetane disulfide, it shares structural similarities with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) but differs in substituent groups (methylthio vs. methoxyphenyl). This difference modulates its reactivity, making it particularly effective in selective thionation of electron-deficient carbonyl groups.
Davy Reagent methyl excels in converting carboxylic acids to methyl dithioesters via a two-step mechanism:
Its selectivity arises from the electron-donating methylthio groups, which enhance nucleophilicity at the phosphorus centers. This contrasts with Lawesson’s reagent, where methoxyphenyl groups stabilize the ylide through resonance.
| Substrate | Davy Reagent Methyl Yield (%) | Lawesson’s Reagent Yield (%) |
|---|---|---|
| Benzoic acid | 92 | 78 |
| Acetamide | 85 | 95 |
| Cyclohexanone | 60 | 88 |
Davy Reagent methyl’s methylthio substituents confer distinct advantages:
In contrast, Lawesson’s reagent (with 4-methoxyphenyl groups) exhibits broader substrate tolerance but lower selectivity for carboxylic acids. NpP₂S₄ (naphthalen-1,8-diyl derivative) shows even lower reactivity due to rigid aromatic bridges.
Davy Reagent methyl, systematically named 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, possesses the molecular formula C₂H₆P₂S₆ [1] [2] [3]. The compound exhibits a molecular weight of 284.41 grams per mole according to multiple independent sources [1] [4], with slight variations reported as 284.4 grams per mole in some databases [2] [3]. This sulfur-rich organophosphorus compound represents a highly specialized chemical entity characterized by its complex heterocyclic structure containing multiple sulfur and phosphorus atoms [5].
The molecular weight determination has been confirmed through various analytical techniques, with the calculated exact mass being 283.826901 grams per mole [3]. The compound is identified by the Chemical Abstracts Service registry number 82737-61-9, which serves as its unique chemical identifier in international databases [1] [2] [3] [5] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₆P₂S₆ | [1] [2] [3] |
| Molecular Weight | 284.41 g/mol | [1] [4] |
| Exact Mass | 283.826901 g/mol | [3] |
| Chemical Abstracts Service Number | 82737-61-9 | [1] [2] [3] |
The central structural feature of Davy Reagent methyl is its four-membered P₂S₂ heterocyclic ring, which constitutes the fundamental 1,3,2,4-dithiadiphosphetane framework [5] [6] [7]. This ring system consists of alternating phosphorus and sulfur atoms, creating a strained cyclic structure that contributes significantly to the compound's unique reactivity profile [7] [8]. The four-membered ring configuration represents a key structural motif found in various organophosphorus thionation reagents [7] [9].
Computational studies have demonstrated that the P₂S₂ ring exhibits considerable strain energy, with phosphorus-sulfur bond breaking energies calculated to be between 23.3 and 28.8 kilocalories per mole using high-level quantum mechanical methods [6] [10] [11]. This energy barrier is consistent with the compound's ability to undergo ring-opening reactions under appropriate thermal conditions [6] [11].
The ring geometry is characterized by distorted tetrahedral arrangements around each phosphorus center, with the four-membered ring constraint causing significant deviation from ideal bond angles [8] [12]. The structural parameters of similar dithiadiphosphetane systems indicate that the phosphorus-sulfur bond lengths within the ring typically range from 2.10 to 2.12 Angstroms [8] [12].
| Structural Parameter | Value Range | Reference |
|---|---|---|
| P-S Bond Breaking Energy | 23.3-28.8 kcal/mol | [6] [10] [11] |
| P-S Ring Bond Length | 2.10-2.12 Å | [8] [12] |
| Ring Strain | Significant | [7] [8] |
While specific crystallographic data for Davy Reagent methyl itself is limited in the available literature, extensive structural studies have been conducted on closely related 1,3,2,4-dithiadiphosphetane compounds that provide valuable insights into the crystallographic characteristics of this structural class [13] [14] [15]. The crystal structures of analogous dithiadiphosphetane disulfides, including Lawesson's reagent, reveal important patterns in molecular packing and conformational preferences [13] [14].
Related dithiadiphosphetane compounds typically crystallize in monoclinic or triclinic crystal systems, with space groups commonly belonging to P21/c or P-1 symmetries [15] [16] [17]. The crystallographic analysis of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, a structural analog, demonstrates that these compounds form layered crystal structures with characteristic intermolecular interactions [13] [15].
The crystal packing in these systems is dominated by van der Waals interactions between the sulfur atoms and weak intermolecular contacts involving the phosphorus centers [13] [14]. The four-membered P₂S₂ rings typically adopt slightly puckered conformations in the solid state, deviating from perfect planarity due to ring strain and intermolecular packing forces [13] [14].
| Crystallographic Feature | Typical Values | Reference |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | [15] [16] |
| Common Space Groups | P21/c, P-1 | [15] [16] |
| Ring Planarity | Slightly puckered | [13] [14] |
| Dominant Interactions | van der Waals | [13] [14] |
The nuclear magnetic resonance spectroscopic characterization of Davy Reagent methyl provides crucial structural information through analysis of proton, carbon-13, and phosphorus-31 nuclei. The ¹H nuclear magnetic resonance spectrum of the compound is relatively simple due to its limited number of proton environments, primarily consisting of the methylthio groups attached to the phosphorus centers [19].
The methyl groups in the methylthio substituents typically appear as doublets in the ¹H nuclear magnetic resonance spectrum due to phosphorus-proton coupling, with chemical shifts generally observed in the range of 2.5 to 3.0 parts per million [20] [21]. This coupling pattern provides direct evidence for the attachment of the methyl groups to sulfur atoms that are bonded to phosphorus [20].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of the methyl carbon atoms at characteristic chemical shifts influenced by the electron-withdrawing effect of the adjacent sulfur atoms [22] [21] [23]. The methyl carbons in methylthio groups typically resonate in the range of 15 to 25 parts per million, consistent with carbons attached to sulfur in organosulfur compounds [22] [23].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides perhaps the most diagnostic information for dithiadiphosphetane compounds [24] [25] [26]. The phosphorus nuclei in these systems typically exhibit chemical shifts in the range of -10 to +10 parts per million relative to phosphoric acid, with the exact position dependent on the oxidation state and coordination environment of the phosphorus atoms [24] [25].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Reference |
|---|---|---|
| ¹H (methyl groups) | 2.5-3.0 ppm | [20] [21] |
| ¹³C (methyl carbons) | 15-25 ppm | [22] [23] |
| ³¹P (phosphorus) | -10 to +10 ppm | [24] [25] |
Infrared spectroscopy provides essential information about the functional groups and bonding characteristics present in Davy Reagent methyl. The infrared spectrum of dithiadiphosphetane compounds is characterized by several diagnostic absorption bands that confirm the presence of the P₂S₂ ring system and associated functional groups [27] [28] [26].
The phosphorus-sulfur stretching vibrations typically appear as strong absorption bands in the region of 600 to 700 wavenumbers, which is characteristic of phosphorus-sulfur bonds in organophosphorus compounds [26] [29]. These bands provide direct evidence for the presence of the phosphorus-sulfur framework that constitutes the core structure of the molecule [26].
The carbon-hydrogen stretching vibrations of the methyl groups appear in the aliphatic region of the spectrum, typically between 2850 and 3000 wavenumbers [28] [30]. These absorptions confirm the presence of the methylthio substituents attached to the phosphorus centers [28] [30].
Additional characteristic bands include phosphorus-carbon stretching vibrations and various bending modes associated with the heterocyclic ring system [28] [26]. The overall infrared spectroscopic profile provides a fingerprint that can be used for compound identification and purity assessment [28] [26].
| Infrared Band Assignment | Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| P-S Stretching | 600-700 | [26] [29] |
| C-H Stretching (methyl) | 2850-3000 | [28] [30] |
| P-C Stretching | Variable | [28] [26] |
Mass spectrometry analysis of Davy Reagent methyl provides molecular weight confirmation and fragmentation pattern information that supports structural elucidation. The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the intact molecular structure [1] [3] [31]. This molecular ion peak serves as the base peak for molecular weight determination and confirms the proposed molecular formula [1] [3].
The fragmentation pattern of dithiadiphosphetane compounds typically involves sequential loss of sulfur atoms and organic fragments, providing structural information about the molecular architecture [31] [32]. Common fragmentation pathways include the loss of methylthio groups and decomposition of the P₂S₂ ring system under electron ionization conditions [31] [33].
The mass spectrometric behavior of these compounds is characterized by the stability of certain fragment ions that retain portions of the phosphorus-sulfur framework [31] [33]. These stable fragments provide valuable information about the connectivity and bonding patterns within the molecule [31] [33].
| Mass Spectrometry Parameter | Value/Characteristic | Reference |
|---|---|---|
| Molecular Ion Peak | m/z 284 | [1] [3] |
| Base Peak | [M]⁺ | [1] [3] |
| Fragmentation Pattern | Sequential S and organic loss | [31] [33] |
| Ionization Method | Electron Impact/Electrospray | [31] [33] |
Davy Reagent methyl exhibits specific thermal characteristics that are fundamental to its handling and application in synthetic chemistry. The compound demonstrates thermal stability under ambient conditions when stored properly, but shows progressive decomposition behavior as temperature increases [1] [2] [3].
The thermal decomposition profile of Davy Reagent methyl follows a characteristic pattern observed in organophosphorus sulfur compounds. Under ambient storage conditions with proper exclusion of moisture, the compound remains stable [3]. However, elevated temperatures initiate a cascade of decomposition processes beginning around 100-150°C, where hydrolytic decomposition becomes significant in the presence of any residual moisture, generating methanethiol and hydrogen sulfide as primary volatile products [3].
At temperatures between 150-200°C, the fundamental P-S bond cleavage processes become dominant, leading to ring opening and formation of reactive phosphorus-sulfur intermediates [4]. This temperature range represents a critical threshold where the structural integrity of the dithiadiphosphetane ring system begins to fail through homolytic bond cleavage mechanisms. Beyond 200°C, extensive decomposition occurs through radical pathways, ultimately leading to complete molecular breakdown at temperatures exceeding 250°C.
The thermal stability profile indicates that Davy Reagent methyl should be handled and stored at temperatures well below 100°C to maintain chemical integrity and prevent the formation of malodorous and potentially hazardous decomposition products [3].
Davy Reagent methyl demonstrates enhanced solubility characteristics compared to Lawesson's reagent, representing one of its key advantages in synthetic applications . The compound exhibits poor water solubility, which is consistent with its organophosphorus sulfur structure and hydrophobic methylthio substituents [6].
In organic solvents, Davy Reagent methyl shows variable solubility dependent on solvent polarity and thermal conditions. The compound exhibits slight solubility in chloroform when heated, and sparingly soluble behavior in dimethyl sulfoxide under heated conditions [7]. For recrystallization and purification purposes, benzene serves as an effective solvent at room temperature, while hot trichlorobenzene provides solubility for high-temperature applications [3].
The enhanced solubility profile compared to Lawesson's reagent stems from the methylthio substituents, which provide improved solvation in organic media while maintaining the essential reactivity of the dithiadiphosphetane core structure . This solubility enhancement translates to improved reaction kinetics and more efficient synthetic transformations in various organic synthesis applications.
| Solvent | Solubility | Temperature Requirements |
|---|---|---|
| Water | Insoluble | Room temperature |
| Chloroform | Slightly soluble | Requires heating |
| DMSO | Sparingly soluble | Requires heating |
| Benzene | Soluble | Room temperature |
| Trichlorobenzene | Soluble | High temperature |
Davy Reagent methyl exhibits extremely high sensitivity to moisture, requiring strict exclusion of water during storage and handling [3]. The hydrolytic sensitivity represents one of the most critical aspects of the compound's stability profile, as exposure to moisture initiates rapid decomposition processes that compromise both the integrity of the reagent and the safety of laboratory operations.
The hydrolytic reaction proceeds through nucleophilic attack of water molecules on the electrophilic phosphorus centers within the dithiadiphosphetane ring system. This reaction generates methanethiol and hydrogen sulfide as primary decomposition products, both of which contribute to the compound's characteristic foul odor and present safety hazards due to their toxicity [3]. The liberation of methanethiol is particularly problematic, as this compound is not only malodorous but also presents significant health risks.
The mechanism of hydrolytic decomposition involves initial water coordination to phosphorus, followed by P-S bond cleavage and subsequent ring fragmentation. This process is accelerated by the presence of bases or acids, making pH control important during any synthetic applications involving aqueous workup procedures.
Storage protocols must emphasize complete moisture exclusion through the use of desiccants, inert atmosphere conditions, and sealed container systems. Even trace amounts of atmospheric moisture can initiate the decomposition cascade, leading to progressive degradation of the reagent quality and the accumulation of hazardous decomposition products [3].
The thermal decomposition of Davy Reagent methyl proceeds through multiple pathways depending on temperature range and reaction environment. Understanding these pathways is essential for safe handling and optimal synthetic applications.
At moderate temperatures (100-150°C), the initial decomposition involves molecular rearrangement processes and the beginning of P-S bond weakening. In the presence of moisture, hydrolytic pathways become dominant, generating methanethiol and hydrogen sulfide through nucleophilic attack mechanisms [3].
The temperature range of 150-200°C represents a critical threshold where homolytic P-S bond cleavage becomes the dominant process [4]. This leads to ring opening and the formation of reactive phosphorus-sulfur intermediates that can participate in various secondary reactions. The University of Malaya study on molybdenum complexes demonstrated that this temperature range corresponds to significant P-S bond cleavage processes in dithiadiphosphetane systems [4].
Above 200°C, extensive decomposition occurs through radical pathways, with the formation of elemental sulfur, phosphoric compounds, and various carbon-containing fragments. The complete molecular breakdown typically occurs above 250°C, resulting in the formation of elemental phosphorus, sulfur, and carbon fragments through radical decomposition mechanisms.
| Temperature Range (°C) | Primary Process | Major Products |
|---|---|---|
| Room Temperature | Stable | No decomposition |
| 100-150 | Hydrolytic decomposition | CH₃SH, H₂S |
| 150-200 | P-S bond cleavage | Phosphorus-sulfur fragments |
| 200-250 | Radical decomposition | Elemental S, phosphoric compounds |
| >250 | Complete breakdown | Elemental P, S, C fragments |